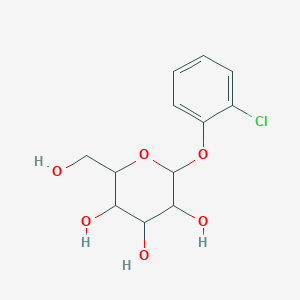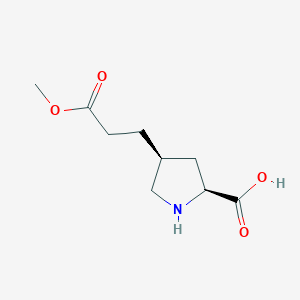
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid, also known as 3-MOPPCA, is a compound that has been extensively studied for its potential applications in the field of medicine and biochemistry. This compound is a pyrrolidine derivative that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid involves the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It also inhibits the production of various pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also activates the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has neuroprotective effects and has been found to improve memory and cognitive function in animal models of Alzheimer's disease. This compound has also been found to improve glucose and lipid metabolism, which may be beneficial in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its relatively high cost and the complexity of its synthesis method.
Future Directions
There are several future directions for the research on (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid. One of the directions is to further investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and diabetes. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and signaling pathways. Additionally, there is a need for more studies on the safety and toxicity of this compound in human subjects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid.
Synthesis Methods
The synthesis method of (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid involves the reaction between 3-methoxyacryloyl chloride and (S)-proline. The reaction takes place in the presence of a suitable base and a solvent. The product is then purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to have various pharmacological properties, such as anti-inflammatory, anti-cancer, and anti-viral activities. It has also shown potential in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
(2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-14-8(11)3-2-6-4-7(9(12)13)10-5-6/h6-7,10H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZMAPIYTUKCQD-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CC(NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H]1C[C@H](NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138040772 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2648484.png)
![(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride](/img/structure/B2648487.png)
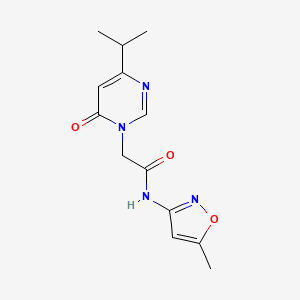
![2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2648489.png)
![1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2648490.png)
![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)
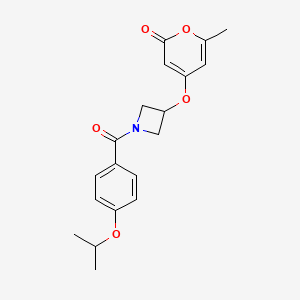
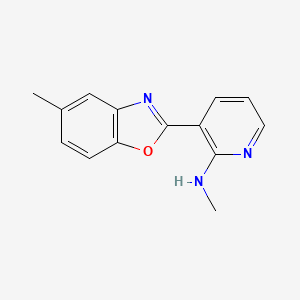
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2648497.png)
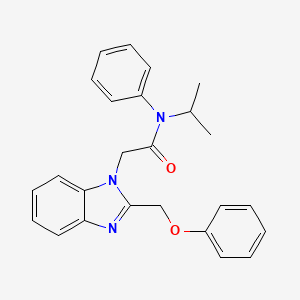
![2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2648501.png)
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648502.png)
